

# HPLC purification protocol for 2'-OMe modified oligonucleotides.

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An Application Note on High-Performance Liquid Chromatography (HPLC) Purification of 2'-O-Methyl Modified Oligonucleotides

For researchers, scientists, and drug development professionals, obtaining high-purity synthetic oligonucleotides is a critical step for ensuring experimental reproducibility and therapeutic efficacy. The 2'-O-Methyl (2'-OMe) modification, which enhances nuclease resistance and binding affinity, is a common feature in therapeutic oligonucleotides.[1] However, chemical synthesis invariably produces impurities, such as failure sequences (shortmers), that are structurally similar to the full-length product (FLP).[2][3] High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving the high purity required for demanding applications.[4][5]

This document provides detailed protocols for the two most common HPLC-based purification strategies for 2'-OMe modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.

## Purification Strategies: IP-RP vs. AEX HPLC

The choice between IP-RP and AEX HPLC depends on the oligonucleotide's length, sequence, and the nature of its modifications.[6]

• Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on hydrophobicity.[7] An ion-pairing agent (e.g., triethylammonium or hexylamine) is added to the mobile phase to interact with the negatively charged phosphate backbone, allowing the



oligonucleotide to be retained on a nonpolar stationary phase (like C8 or C18).[4][8] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile. IP-RP HPLC is highly effective for purifying shorter oligonucleotides (under 50 bases) and those with hydrophobic modifications.[3][7]

Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups.[9] The oligonucleotide binds to a positively charged stationary phase and is eluted using a salt gradient (e.g., sodium chloride or sodium perchlorate) of increasing ionic strength.[1][10] Longer, more highly charged oligonucleotides are retained more strongly and elute later.[2] AEX is particularly useful for resolving longer oligonucleotides (40–100 bases) and sequences prone to forming secondary structures, as it can be performed at high pH to disrupt hydrogen bonding.[7][10]

## **Experimental Protocols**

The following are generalized protocols. Optimization is often required based on the specific oligonucleotide sequence, length, and modification pattern.

## Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol is adapted from methods used for the purification of 2'-OMe and phosphorothioate modified oligonucleotides.[4][8]

#### Materials:

- Crude Oligonucleotide Sample: Desalted and lyophilized.
- Mobile Phase A (Aqueous): 0.1 M Triethylammonium Acetate (TEAA) or a solution of 100 mM Hexylamine adjusted to pH 7 with Acetic Acid.[4]
- Mobile Phase B (Organic): Acetonitrile.
- HPLC System: Preparative HPLC with a UV detector.
- Column: A reversed-phase column suitable for oligonucleotides, such as Agilent PLRP-S or equivalent C8/C18 column.[4][8]

#### Methodology:



- Sample Preparation: Prepare a stock solution of the crude oligonucleotide in Mobile Phase A at a concentration of 2-5 mg/mL.[4]
- Column Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column. The loading amount will depend on the column dimensions (e.g., up to 20 mg for a preparative column).[4]
- Elution Gradient: Apply a shallow linear gradient of increasing Mobile Phase B. An example gradient is increasing acetonitrile concentration by 0.5-1% per minute. The exact gradient will need to be optimized.
- Detection: Monitor the elution profile at 260 nm.
- Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product.
- Post-Purification: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the purity requirements.
- Desalting: Remove the ion-pairing salts from the pooled fractions using a method like sizeexclusion chromatography (SEC) or ethanol precipitation.
- Quantification and Storage: Quantify the final product by UV absorbance at 260 nm and store lyophilized or in a suitable buffer at -20°C or below.

## Protocol 2: Anion-Exchange (AEX) HPLC

This protocol is designed for oligonucleotides, including 2'-OMe variants, that may be difficult to resolve by IP-RP HPLC.[10]

#### Materials:

- Crude Oligonucleotide Sample: Desalted and lyophilized.
- Mobile Phase A (Low Salt): 10 mM Sodium Hydroxide (NaOH) for high pH conditions to denature secondary structures.[10]



- Mobile Phase B (High Salt): 10 mM NaOH with 1.0 M Sodium Perchlorate (NaClO<sub>4</sub>).[10]
- HPLC System: Preparative HPLC with a biocompatible (titanium or PEEK) fluid path and a UV detector.
- Column: A strong anion-exchange column, such as YMC BioPro IEX QF or equivalent.[10]

#### Methodology:

- Sample Preparation: Dissolve the crude oligonucleotide in a low-salt buffer or water to the desired concentration.
- Column Equilibration: Equilibrate the AEX column with Mobile Phase A until the baseline is stable.
- Injection: Inject the sample onto the column.
- Elution Gradient: Apply a linear gradient of increasing Mobile Phase B (the salt concentration). A typical gradient might be from 25% to 55% B over 15-20 minutes.[10]
- Detection: Monitor the column eluate at 260 nm.
- Fraction Collection: Collect the fractions containing the main peak (full-length product). Failure sequences (shorter) will elute earlier.
- Post-Purification: Check fraction purity by analytical HPLC or capillary electrophoresis (CE).
  Pool the high-purity fractions.
- Desalting: Desalt the pooled fractions to remove the high concentration of elution salts. Sizeexclusion chromatography is a highly effective method.
- Quantification and Storage: Determine the concentration of the final product and store appropriately.

## **Data Presentation: Performance Metrics**

The following table summarizes typical performance data for HPLC purification of modified oligonucleotides. Actual results will vary based on synthesis quality, sequence, length, and



specific method optimization.

Parameter	IP-RP HPLC	AEX HPLC	Reference(s)
Purity Achieved	>95-99%	>95%	[4],[3]
Typical Yield	50-70%	Generally lower than IP-RP, variable	[4],[11]
Oligo Length	Optimal for <50 bases	Effective for 40-100 bases	[7],[3]
Resolution	Excellent for resolving hydrophobic impurities	Excellent for resolving n-1 failure sequences	[10],[9]
Key Advantage	High resolution for modified/labeled oligos	Resolves secondary structures at high pH	[3],[10]

## Visualization of the Purification Workflow

The general workflow for purifying 2'-OMe modified oligonucleotides involves several key stages, from the initial crude product to the final quality control assessment.



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Caption: Workflow for HPLC purification of 2'-OMe oligonucleotides.

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